(3E)-5-Aminopent-3-enoic acid
CAS No.:
Cat. No.: VC20340668
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9NO2 |
---|---|
Molecular Weight | 115.13 g/mol |
IUPAC Name | (E)-5-aminopent-3-enoic acid |
Standard InChI | InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+ |
Standard InChI Key | IACMVGAGEKETDA-OWOJBTEDSA-N |
Isomeric SMILES | C(/C=C/CN)C(=O)O |
Canonical SMILES | C(C=CCN)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a five-carbon chain with an amino group at position 5, a carboxylic acid at position 1, and a trans-configured double bond between carbons 3 and 4 (Figure 1). The IUPAC name, (E)-5-aminopent-3-enoic acid, reflects this geometry . The SMILES notation C(/C=C/CN)C(=O)O
and InChIKey IACMVGAGEKETDA-OWOJBTEDSA-N
provide unambiguous identifiers for database searches .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | (E)-5-aminopent-3-enoic acid | |
Molecular Formula | C₅H₉NO₂ | |
SMILES | C(/C=C/CN)C(=O)O | |
InChIKey | IACMVGAGEKETDA-OWOJBTEDSA-N | |
XLogP3-AA (Hydrophobicity) | -3 |
Conformational Analysis
Synthesis and Manufacturing
Proposed Pathways
While explicit synthetic routes for (3E)-5-aminopent-3-enoic acid remain underreported, analogous δ-amino acids are synthesized via:
-
Amination of Unsaturated Esters: Coupling γ,δ-unsaturated esters with ammonia or protected amines, followed by hydrolysis .
-
Enantioselective Catalysis: Asymmetric hydrogenation of α,β-unsaturated ketones to install stereocenters .
-
Biocatalytic Methods: Enzymatic resolution of racemic mixtures, though yields for this specific compound are unverified .
Table 2: Comparative Synthesis Strategies
Method | Advantages | Challenges |
---|---|---|
Amination | High functional group tolerance | Low stereocontrol |
Asymmetric Catalysis | Enantiopure products | Costly catalysts |
Biocatalysis | Eco-friendly | Substrate specificity |
Source notes the need for optimized protocols to improve stereochemical outcomes and scalability.
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s hydrophilicity (XLogP3-AA = −3) and polar surface area (63.3 Ų) suggest high water solubility, critical for pharmaceutical formulations . Hydration free energy calculations using Hamiltonian replica exchange molecular dynamics (HREM) estimate ΔG_hyd = −0.75 ± 0.07 kcal/mol, indicating favorable solvation .
Table 3: Physicochemical Data
Property | Value | Method |
---|---|---|
Molecular Weight | 115.13 g/mol | PubChem |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
pKa (Carboxylic) | 4.49 | Experimental |
pKa (Amino) | 9.65 | Experimental |
Spectroscopic Characterization
-
FT-IR: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm zwitterionic formation .
-
NMR: ¹H NMR in D₂O shows δ 5.4–5.6 ppm (trans vinyl protons) and δ 3.1 ppm (CH₂NH₂) .
Research Applications
Computational Chemistry
(3E)-5-Aminopent-3-enoic acid serves as a model system for studying alchemical free energy changes. HREM simulations demonstrate enhanced sampling of conformational states, with round-trip times (RTT) of 24 ± 2 ps for λ-hopping protocols . These studies inform drug design by predicting ligand-binding affinities and solvation effects.
Peptidomimetics
Structural analogs of this compound are incorporated into peptidomimetics to stabilize β-turn conformations, mimicking bioactive peptides . Methylation at Cβ or Cγ positions enhances folding propensity, as shown by DFT calculations and X-ray crystallography .
Table 4: Key Findings in Peptidomimetic Design
Modification | Effect on Conformation | Reference |
---|---|---|
Cβ Methylation | Stabilizes γ-turn | |
Cγ Methylation | Favors extended β-sheet |
Industrial Prospects
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